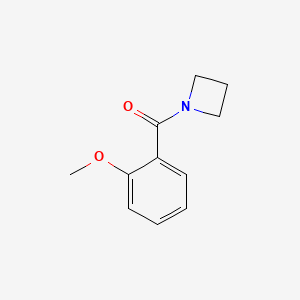
Azetidin-1-yl-(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(2-methoxyphenyl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the azetidine family and is commonly referred to as AZM. In
Mechanism of Action
The mechanism of action of AZM is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, AZM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
AZM has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, AZM has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
One advantage of using AZM in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using AZM is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several potential future directions for research on AZM. One area of interest is the development of novel drug delivery systems that can target cancer cells specifically. Additionally, further studies are needed to fully understand the mechanism of action of AZM and its potential therapeutic applications. Finally, research is needed to determine the potential side effects of AZM and to develop strategies to mitigate them.
Conclusion:
In conclusion, AZM is a promising compound with potential therapeutic applications in the fields of cancer treatment and inflammation. Its potent anti-cancer activity and ability to induce apoptosis in cancer cells make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of AZM involves a multi-step process that starts with the reaction of 2-methoxybenzaldehyde and ethyl acetoacetate to form ethyl 2-(2-methoxyphenyl)-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 1-(2-methoxyphenyl)-3-oxoazetidine. Finally, the addition of methyl iodide to the azetidine ring leads to the formation of AZM.
Scientific Research Applications
AZM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Research has also demonstrated that AZM can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
azetidin-1-yl-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-3-2-5-9(10)11(13)12-7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDIJVKRDBGDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)
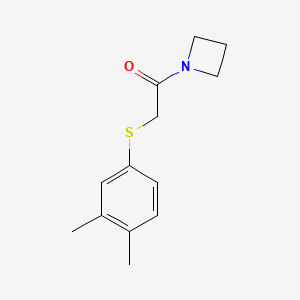

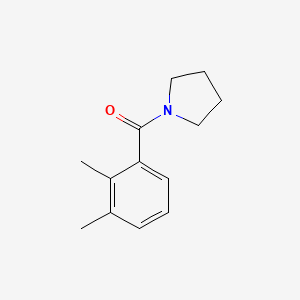


![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
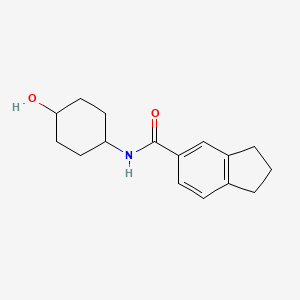

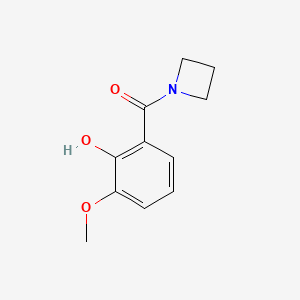

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)